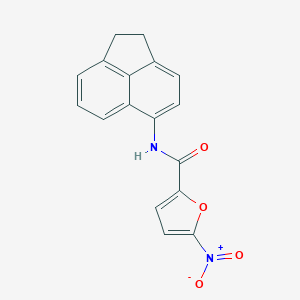
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide, commonly known as DANI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a unique molecule that has been synthesized through a multi-step process, which involves the reaction of different chemical compounds.
Mechanism of Action
The mechanism of action of DANI is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids. DANI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DANI has been found to have minimal toxicity in animal studies. It has been shown to have a low affinity for human serum albumin, which suggests that it may have a low risk of drug interactions. DANI has also been found to have a short half-life in the body, which suggests that it may be quickly eliminated from the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of DANI is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacterial and fungal strains. DANI has also been found to have minimal toxicity in animal studies, which suggests that it may be safe for human use. However, one of the limitations of DANI is its limited solubility in water, which may make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on DANI. One of the potential applications of DANI is in the development of novel antimicrobial agents. Further research is needed to determine the optimal conditions for the synthesis of DANI and to investigate its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of DANI in animal models and human clinical trials. Other potential applications of DANI include its use as an anticancer agent and as a tool for studying cellular processes.
Synthesis Methods
The synthesis of DANI involves a multi-step process, which includes the reaction of 1,2-dihydroacenaphthylene with nitric acid, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis method has been optimized to achieve a high yield of pure DANI.
Scientific Research Applications
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DANI has been found to exhibit antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. DANI has also been found to inhibit the growth of several fungal strains, including Candida albicans. In addition, DANI has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-9-15(23-14)19(21)22)18-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,18,20) |
InChI Key |
RKUDBXPUQWKLJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)

![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)